molecular formula C20H18N4O3S B11211088 3-[(2-Ethylphenyl)carbamoyl]-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(2-Ethylphenyl)carbamoyl]-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11211088
M. Wt: 394.4 g/mol
InChI Key: SENZBXYBAXBIOH-UHFFFAOYSA-N
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Description

3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include 2-ethylphenyl isocyanate, thiophene-2-carboxylic acid, and appropriate pyrazole derivatives. The synthesis may proceed through the following steps:

    Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrazole intermediate undergoes further cyclization with formamide or other suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as Suzuki or Stille coupling, using thiophene-2-boronic acid or thiophene-2-stannane.

    Carbamoylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings, using reagents like halogens, alkyl halides, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-METHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 3-[(2-CHLOROPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 3-[(2-FLUOROPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID

Uniqueness

The uniqueness of 3-[(2-ETHYLPHENYL)CARBAMOYL]-7-(THIOPHEN-2-YL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-ethylphenyl group and the thiophene ring enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-[(2-ethylphenyl)carbamoyl]-7-thiophen-2-yl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H18N4O3S/c1-2-12-6-3-4-7-14(12)23-19(25)13-11-21-24-16(17-8-5-9-28-17)10-15(20(26)27)22-18(13)24/h3-11,16,22H,2H2,1H3,(H,23,25)(H,26,27)

InChI Key

SENZBXYBAXBIOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CS4)C(=O)O

Origin of Product

United States

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